Elevated Lipophilicity vs. the Ethyl Homologue Increases Predicted Membrane Permeability
The target compound exhibits an XLogP3 of 1.8, compared with 1.5 for the direct ethyl analogue (5‑(difluoromethyl)‑3‑ethyl‑1H‑1,2,4‑triazole, CAS 1247413‑25‑7) [1][2]. This +0.3 log-unit increase arises from a single additional methylene group and is expected to enhance passive membrane permeability while retaining aqueous solubility suitable for both in vitro and in vivo studies.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 5‑(difluoromethyl)‑3‑ethyl‑1H‑1,2,4‑triazole: XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computational prediction (same algorithm for both compounds) |
Why This Matters
In drug and agrochemical development, a ΔLogP of 0.3 can be the difference between cell‑permeable and cell‑impermeable analogues, making the n‑propyl homologue a strategically important member of the series for SAR studies.
- [1] PubChem Compound Summary for CID 61336731, XLogP3-AA = 1.8. View Source
- [2] PubChem Compound Summary for CID 61278542, XLogP3-AA = 1.5. View Source
